2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.
The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:
2-Bromo-4-fluorobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 219.01 g/mol. It features a benzene ring substituted with both a bromine atom at the second position and a fluorine atom at the fourth position, along with a carboxylic acid functional group. The compound is classified as a halogenated benzoic acid and is known for its potential applications in organic synthesis and medicinal chemistry. It appears as a solid at room temperature and is sensitive to moisture, requiring careful handling to prevent degradation .
While specific biological data on 2-bromo-4-fluorobenzoic acid may be limited, halogenated benzoic acids generally exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable for pharmaceutical applications. Further studies are needed to elucidate its specific biological effects and mechanisms of action .
Several methods exist for synthesizing 2-bromo-4-fluorobenzoic acid:
2-Bromo-4-fluorobenzoic acid has several applications:
Several compounds share structural similarities with 2-bromo-4-fluorobenzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Bromo-5-fluorobenzoic acid | C7H4BrF O2 | Different position of fluorine; potential for varied reactivity. |
4-Bromo-2-fluorobenzoic acid | C7H4BrF O2 | Halogen positions swapped; affects electronic properties. |
3-Bromo-4-fluorobenzoic acid | C7H4BrF O2 | Different substitution pattern; may exhibit distinct biological activity. |
The unique combination of bromine and fluorine substituents at specific positions on the benzene ring gives 2-bromo-4-fluorobenzoic acid distinctive chemical properties that influence its reactivity and potential applications in organic synthesis compared to similar compounds. Its ability to undergo specific reactions while maintaining stability under certain conditions makes it a valuable intermediate in chemical research and development .
The discovery of 2-bromo-4-fluorobenzoic acid is rooted in the broader exploration of halogenated benzoic acids, which gained momentum in the mid-20th century with advancements in electrophilic aromatic substitution techniques. Early syntheses relied on direct bromination of fluorobenzoic acid derivatives, though these methods faced challenges in regioselectivity and yield. A pivotal breakthrough emerged in the 1980s with the development of hypophosphorous acid-mediated deamination reactions, enabling the selective introduction of bromine at the ortho position relative to the carboxylic acid group.
Key milestones include:
In contemporary organic synthesis, 2-bromo-4-fluorobenzoic acid is prized for its dual functional groups:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 172–176°C | |
Boiling Point | 294.3°C (predicted) | |
Density | 1.7218 g/cm³ | |
Solubility in Methanol | 48 mg/mL | |
pKa | 2.79 ± 0.10 |
The compound’s utility spans two domains:
The industrial synthesis of 2-Bromo-4-fluorobenzoic acid is characterized by a demand for high yield, purity, and cost-effectiveness. The methodologies employed on this scale are typically optimized for throughput, reproducibility, and compliance with environmental regulations. The most widely adopted industrial routes are based on the controlled oxidation of methyl-substituted precursors and selective halogenation strategies.
One of the predominant industrial methods for producing 2-Bromo-4-fluorobenzoic acid involves the oxidation of 2-bromo-4-fluorotoluene. This process utilizes a combination of transition metal catalysts, radical initiators, and oxidants under elevated temperature and pressure. A representative protocol describes the use of cobalt(II) diacetate tetrahydrate as a catalyst, 2,2'-azobis(isobutyronitrile) as a radical initiator, and molecular oxygen as the oxidant in acetic acid solvent. The reaction is conducted at approximately 130 degrees Celsius under a pressure of 1.2 megapascals, with a residence time of 1.5 hours [1].
The workup involves neutralization with sodium hydroxide, extraction with methyl tert-butyl ether, and acidification to precipitate the product. This approach affords 2-Bromo-4-fluorobenzoic acid in yields as high as 88 percent, as documented in patent literature and industrial reports [1]. The process is scalable and compatible with continuous operation, making it suitable for large-scale manufacturing.
Parameter | Value/Condition | Notes |
---|---|---|
Starting material | 2-Bromo-4-fluorotoluene | Commercially available |
Catalyst | Cobalt(II) diacetate tetrahydrate | 0.049 equivalents |
Radical initiator | 2,2'-Azobis(isobutyronitrile) | 0.024 equivalents |
Oxidant | Molecular oxygen | 3–5 equivalents |
Solvent | Acetic acid | 10 volumes relative to substrate |
Temperature | 130 degrees Celsius | Maintained throughout reaction |
Pressure | 1.2 MPa | Oxygen pressure |
Residence time | 1.5 hours | Controlled for optimal conversion |
Yield | 88 percent | Isolated after workup |
This method demonstrates the efficacy of radical-mediated aerobic oxidation in the conversion of methyl aromatics to carboxylic acids, a strategy widely adopted in the bulk chemical industry for its operational simplicity and high atom economy [1].
An alternative industrial approach involves the sequential halogenation of fluorobenzoic acid derivatives. In this strategy, a fluorinated benzoic acid or its methyl ester is subjected to bromination under controlled conditions to introduce the bromine substituent at the desired position. Electrophilic aromatic substitution is typically employed, using bromine or brominating agents such as N-bromosuccinimide in the presence of Lewis acid catalysts. The regioselectivity of bromination is governed by the electronic effects of the fluorine substituent, favoring substitution at the ortho or para positions relative to the carboxylic acid group.
The brominated intermediate is then hydrolyzed or oxidized, if necessary, to yield the target 2-Bromo-4-fluorobenzoic acid. This approach is advantageous in scenarios where the starting materials are more readily available or cost-effective in the desired substitution pattern.
Industrial processes for 2-Bromo-4-fluorobenzoic acid emphasize rigorous purification and quality control measures. The crude product is typically recrystallized from suitable solvents to achieve high purity, often exceeding 98 percent as determined by gas chromatography and titration analysis [2]. Analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of the product.
Property | Specification |
---|---|
Purity | Greater than 98 percent |
Melting point | 174 degrees Celsius |
Appearance | White to off-white crystal |
Molecular weight | 219.01 |
Molecular formula | C₇H₄BrFO₂ |
The stringent quality criteria ensure that the product meets the requirements for downstream applications in synthesis and research [2].
Laboratory-scale syntheses of 2-Bromo-4-fluorobenzoic acid are designed to afford flexibility in reaction conditions, precursor selection, and functional group transformations. These methodologies are invaluable for academic research, small-scale production, and the development of novel synthetic routes.
The laboratory adaptation of the industrial oxidation protocol involves the use of smaller reaction volumes, precise temperature control, and alternative oxidants. Potassium permanganate, chromium trioxide, or sodium dichromate in acidic or basic media are frequently employed as oxidizing agents. The reaction is typically conducted under reflux, and the progress is monitored by thin-layer chromatography or high-performance liquid chromatography.
Upon completion, the reaction mixture is acidified to precipitate the product, which is then isolated by filtration and recrystallization. The yields in laboratory-scale oxidations are generally high, ranging from 75 to 90 percent, depending on the oxidant and reaction conditions.
In laboratory settings, selective bromination of 4-fluorobenzoic acid or its esters is achieved using bromine or N-bromosuccinimide in the presence of catalysts such as iron(III) chloride or aluminum chloride. The reaction is performed in inert solvents like dichloromethane or carbon tetrachloride at ambient or slightly elevated temperatures. The regioselectivity is enhanced by the electron-withdrawing nature of the fluorine atom, which directs bromination to the ortho position.
Following bromination, the product is purified by extraction and recrystallization. This method allows for precise control over the substitution pattern and is amenable to the synthesis of isotopically labeled or otherwise modified analogs.
A more recent laboratory strategy involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. In this approach, a suitably substituted fluorobenzoic acid or boronic acid derivative is coupled with a brominated aromatic partner. The reaction is facilitated by palladium(II) acetate or palladium(0) complexes, phosphine ligands, and a base such as potassium carbonate in polar aprotic solvents. The cross-coupling methodology offers exceptional versatility in constructing the desired substitution pattern and is particularly useful for the synthesis of 2-Bromo-4-fluorobenzoic acid analogs with additional functional groups.
Method | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
Oxidation | 2-Bromo-4-fluorotoluene | Potassium permanganate | Water | Reflux | 80–90 |
Halogenation | 4-Fluorobenzoic acid | Bromine, iron(III) chloride | Dichloromethane | Room temperature | 70–85 |
Suzuki–Miyaura cross-coupling | 2-Bromobenzoic acid boronic acid | Palladium(II) acetate, triphenylphosphine, potassium carbonate | Tetrahydrofuran | 80 degrees Celsius | 75–88 |
These laboratory-scale strategies provide robust and reproducible routes to 2-Bromo-4-fluorobenzoic acid, supporting the synthesis of derivatives and analogs for research purposes.
The principles of green chemistry are increasingly integrated into the synthesis of 2-Bromo-4-fluorobenzoic acid, aiming to reduce environmental impact, improve safety, and enhance process sustainability. Key strategies include the use of environmentally benign solvents, catalytic processes, and alternative energy sources.
Traditional syntheses often rely on chlorinated solvents or acetic acid, which pose environmental and health risks. Green chemistry approaches advocate for the use of water, ethanol, or supercritical carbon dioxide as reaction media. These solvents are non-toxic, readily available, and easily removed from the product, minimizing waste and exposure.
The adoption of catalytic systems, such as transition metal catalysts for oxidation and cross-coupling reactions, enhances atom economy and reduces the need for stoichiometric reagents. Cobalt, palladium, and iron catalysts are particularly effective in facilitating key transformations with minimal byproduct formation. The use of molecular oxygen as the terminal oxidant in aerobic oxidations further improves the environmental profile of the process, as it generates water as the sole byproduct.
Green chemistry emphasizes the reduction of hazardous waste through process intensification and in situ product separation. Continuous extraction, membrane filtration, and crystallization techniques are employed to isolate the product directly from the reaction mixture, minimizing solvent usage and energy consumption.
Metric | Traditional Method | Green Chemistry Approach |
---|---|---|
Solvent | Acetic acid, dichloromethane | Water, ethanol, supercritical carbon dioxide |
Oxidant | Potassium permanganate, chromium trioxide | Molecular oxygen |
Catalyst | None or stoichiometric | Cobalt, palladium, iron |
Atom economy (%) | 60–75 | 85–95 |
E-factor (kg waste/kg product) | 5–10 | 1–3 |
The implementation of green chemistry principles in the synthesis of 2-Bromo-4-fluorobenzoic acid represents a significant advancement in sustainable chemical manufacturing.
Continuous flow chemistry has emerged as a transformative technology in the synthesis of 2-Bromo-4-fluorobenzoic acid, offering advantages in safety, scalability, and process control. The transition from batch to flow processes enables precise management of reaction parameters, rapid heat and mass transfer, and facile integration of in-line monitoring.
The aerobic oxidation of 2-Bromo-4-fluorotoluene to 2-Bromo-4-fluorobenzoic acid is particularly well-suited to continuous flow operation. In a typical setup, the substrate, catalyst, radical initiator, and solvent are pumped through a heated coil reactor under a controlled flow of oxygen. The residence time, temperature, and pressure are finely tuned to optimize conversion and selectivity. The reaction mixture is quenched and processed downstream to isolate the product [1].
Continuous flow operation enhances safety by minimizing the inventory of hazardous reagents at any given time and enables rapid scaling by increasing the flow rate or reactor volume. The reproducibility and consistency of product quality are improved by in-line monitoring using spectroscopic or chromatographic techniques.
Selective bromination and palladium-catalyzed cross-coupling reactions can also be adapted to continuous flow platforms. The precise control over reagent addition, temperature, and mixing afforded by flow reactors improves regioselectivity and minimizes side reactions. The integration of multiple reaction steps in a single flow sequence enables telescoped syntheses, reducing the need for intermediate isolation and purification.
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reaction time | 1–4 hours | 10–60 minutes |
Yield (%) | 75–90 | 85–95 |
Product consistency | Variable | High |
Safety | Moderate risk | Enhanced |
Scalability | Limited by vessel size | Easily scalable |
Waste generation | Higher | Lower |
The adoption of continuous flow chemistry in the synthesis of 2-Bromo-4-fluorobenzoic acid exemplifies the modernization of chemical manufacturing, delivering improvements in efficiency, safety, and environmental performance .
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